Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C18H26N2O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of ketohexokinase (KHK), it binds to the active site of the enzyme, preventing the phosphorylation of fructose, which is a key step in fructose metabolism. Similarly, as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, it interferes with the enzyme’s role in NAD+ biosynthesis, which is crucial for cellular metabolism and survival .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares a similar spiro structure but lacks the benzyl group, which may affect its reactivity and biological activity.
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate: This compound is an oxalate salt form, which may influence its solubility and stability.
Uniqueness
Tert-butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity to certain enzymes and receptors. This structural feature makes it a valuable compound for developing enzyme inhibitors and studying protein-ligand interactions .
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,7-diazaspiro[3.4]octane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-9-18(14-20)12-19(13-18)11-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEIPQQLKQFDOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676487 |
Source
|
Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202179-27-8 |
Source
|
Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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